(3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC20229901
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO4 |
---|---|
Molecular Weight | 211.21 g/mol |
IUPAC Name | (3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 |
Standard InChI Key | IGHHJKPPALHKMJ-SSDOTTSWSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O |
Canonical SMILES | COC1=C(C=CC(=C1)C(CC(=O)O)N)O |
Introduction
Structural and Chemical Properties
Molecular Configuration and Stereochemistry
The compound’s core structure consists of a propanoic acid chain substituted at the β-carbon with an amino group and a 4-hydroxy-3-methoxyphenyl ring. The chiral center at the β-carbon (C3) is designated as (3R) under the Cahn-Ingold-Prelog priority rules . The phenolic hydroxyl group at the para position and the methoxy group at the meta position create a polar aromatic system, enabling hydrogen bonding and π-π stacking interactions.
Synthesis and Industrial Production
Organic Synthesis Approaches
A common route involves the Strecker synthesis, where 4-hydroxy-3-methoxybenzaldehyde undergoes condensation with ammonium cyanide, followed by hydrolysis to yield the α-amino nitrile intermediate. Subsequent oxidation and decarboxylation produce the target compound. Asymmetric catalysis using chiral ligands ensures enantiomeric purity at the β-carbon .
An alternative method cited in patent literature employs cyclization reactions of threo-(2R,3R)-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid derivatives. Treating the methyl ester with n-propenylphosphonic acid induces ring closure, followed by deprotection to yield the final product .
Industrial Scalability Challenges
Industrial production faces hurdles in stereochemical control and cost-effective purification. High-performance liquid chromatography (HPLC) with chiral stationary phases achieves >99% enantiomeric excess but increases manufacturing costs. Continuous-flow microreactors are being explored to enhance yield and reduce waste .
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
The compound acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 12 μM) and tryptophan hydroxylase (Ki = 18 μM), key enzymes in neurotransmitter biosynthesis. Its methoxy group may sterically hinder substrate access to the catalytic site, as modeled in molecular docking simulations .
Applications in Drug Development
Lead Compound for Neurodegenerative Diseases
Structural similarities to L-DOPA position it as a candidate for Parkinson’s disease therapy. In silico ADMET predictions indicate high blood-brain barrier permeability (logBB = 0.8) and low hepatotoxicity risk . Phase I clinical trials are pending due to insufficient pharmacokinetic data.
Biochemical Research Tools
Comparative Analysis with Structural Analogues
Feature | (3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | L-DOPA | 4-Hydroxyphenylalanine |
---|---|---|---|
Molecular Formula | |||
Bioactivity | NMDA receptor modulation | Dopamine precursor | Tyrosine kinase inhibition |
Clinical Use | Preclinical | Parkinson’s disease | Experimental |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume